molecular formula C25H33N5O B1204905 Ergotaman CAS No. 34612-42-5

Ergotaman

货号: B1204905
CAS 编号: 34612-42-5
分子量: 419.6 g/mol
InChI 键: UDPQLCFGLBGHDF-IZKMSSHQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ergotaman is an indole alkaloid fundamental parent and an indole alkaloid.

科学研究应用

Pharmacological Properties

Ergotamine is primarily known for its use in treating migraines and managing post-partum hemorrhage. Its mechanism of action involves vasoconstriction and modulation of neurotransmitter activity, particularly at serotonin receptors. The compound's pharmacological profile has led to its classification as an important therapeutic agent in neurology and obstetrics.

Key Pharmacological Effects:

  • Migraine Treatment : Ergotamine has been utilized for over 50 years to alleviate severe migraine attacks by inducing vasoconstriction in cranial blood vessels.
  • Post-partum Hemorrhage Management : The drug is effective in controlling excessive bleeding after childbirth due to its uterotonic properties.

Neuropharmacological Research

Recent studies have focused on the neuropharmacological effects of ergotamine, particularly its interaction with N-Methyl-D-Aspartate receptors (NMDARs). Research indicates that ergotamine acts as a selective antagonist at certain NMDAR subunits, which may prevent excessive calcium influx and neuronal apoptosis.

Findings from Neuropharmacological Studies:

  • Inhibition of NMDAR Activity : Ergotamine inhibits glutamate-evoked currents in NMDARs, suggesting a protective role against excitotoxicity associated with neurodegenerative conditions .
  • Neuroprotective Effects : The compound has shown potential antioxidant properties that could mitigate oxidative stress in neuronal cells .

Metabolomic Studies

Metabolomic profiling has revealed significant insights into the effects of ergotamine on brain function. Studies have identified specific metabolites that are dysregulated following ergotamine treatment, particularly in the brainstem and cerebral cortex.

Key Metabolomic Insights:

  • Dysregulation of Neurotransmitters : Changes in levels of epinephrine and 2-arachidonylglycerol were noted, indicating potential alterations in mood and cognitive functions .
  • Energy Metabolism Disruption : Metabolites such as isobutyryl-L-carnitine were found to be affected, suggesting implications for energy homeostasis in the brain .

Blood-Brain Barrier Penetration

Research has demonstrated that ergotamine can effectively cross the blood-brain barrier. This property is crucial for its therapeutic efficacy in treating central nervous system disorders.

Study Highlights:

  • In Vitro Studies : Experiments using primary porcine brain endothelial cells showed that ergotamine penetrates the blood-brain barrier rapidly, confirming its potential for central nervous system applications .

Case Studies and Clinical Applications

Clinical studies have reinforced the efficacy of ergotamine in treating migraines and managing post-partum hemorrhage. The following table summarizes notable case studies:

Study Application Results
Study 1 Migraine TreatmentSignificant reduction in attack frequency and severity among patients treated with ergotamine compared to placebo.
Study 2 Post-partum HemorrhageErgotamine administration resulted in rapid control of bleeding with minimal side effects reported.
Study 3 Neuroprotective PotentialEvidence of reduced neuronal apoptosis in animal models treated with ergotamine under excitotoxic conditions.

属性

CAS 编号

34612-42-5

分子式

C25H33N5O

分子量

419.6 g/mol

IUPAC 名称

(1S,2S,4R)-N-[[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-amine

InChI

InChI=1S/C25H33N5O/c1-28-14-16(10-19-18-4-2-5-20-24(18)17(13-26-20)11-22(19)28)12-27-23-15-30-9-8-29-7-3-6-21(29)25(30)31-23/h2,4-5,10,13,16,21-23,25-27H,3,6-9,11-12,14-15H2,1H3/t16-,21-,22+,23+,25-/m0/s1

InChI 键

UDPQLCFGLBGHDF-IZKMSSHQSA-N

SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CNC5CN6CCN7CCCC7C6O5

手性 SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CN[C@H]5CN6CCN7CCC[C@H]7[C@@H]6O5

规范 SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CNC5CN6CCN7CCCC7C6O5

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ergotaman
Reactant of Route 2
Ergotaman
Reactant of Route 3
Ergotaman
Reactant of Route 4
Ergotaman
Reactant of Route 5
Ergotaman
Reactant of Route 6
Ergotaman

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。